Tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 290.40 g/mol. The compound features a benzyl substituent on the nitrogen of the carbamate, contributing to its potential biological activity. Its InChI Key is IJLXSEZUQISPRL-OAHLLOKOSA-N, and it is recognized for its moderate lipophilicity, indicated by a Log P value around 2.78, which suggests good permeability across biological membranes .
The biological activity of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate has been explored in various studies. It has shown potential as a central nervous system agent due to its structural similarity to known psychoactive compounds. Studies indicate that it may act as an inhibitor of certain neurotransmitter receptors or transporters, suggesting applications in treating neurological disorders. Its pharmacokinetic properties indicate high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for further pharmacological studies .
Synthesis of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate typically involves several steps:
These steps allow for the efficient synthesis of the compound while maintaining high yields and purity .
Tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders. Its structural characteristics make it suitable for modifications aimed at enhancing its pharmacological profiles. Additionally, it can serve as a scaffold for designing more complex molecules with specific biological activities .
Interaction studies have shown that tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate interacts with various biological targets, including neurotransmitter receptors such as dopamine and serotonin receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Studies employing radiolabeled ligands have demonstrated binding affinity and selectivity towards these targets, indicating its relevance in neuropharmacology .
Tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate shares structural similarities with several other compounds that exhibit varying biological activities:
| Compound Name | Molecular Formula | Similarity | Unique Characteristics |
|---|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | 0.98 | Simpler piperidine structure | |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 0.96 | Methyl substitution at position 4 | |
| Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | 0.98 | Bicyclic structure offering different pharmacodynamics | |
| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 0.95 | Cyclohexane instead of piperidine |
These comparisons highlight the unique aspects of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate while showcasing its potential in medicinal chemistry through structural diversity and functional specificity .
The systematic IUPAC name for this compound is tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate, reflecting its substitution pattern on the piperidine ring. The molecular formula is C19H30N2O2, with a molecular weight of 318.5 g/mol. Structurally, it consists of:
The stereochemistry of the methyl and carbamate groups influences the compound’s three-dimensional conformation, which is critical for interactions with biological targets. While the exact InChIKey and SMILES notation for this specific isomer are not publicly available in non-restricted sources, analogous compounds such as tert-butyl (1-benzylpiperidin-3-yl)carbamate (C17H26N2O2) and tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate (C19H30N2O2) highlight the impact of substituent positioning on molecular properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | 290.4 | Benzyl at N1, carbamate at C3 |
| tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate | C19H30N2O2 | 318.5 | Benzyl at N1, 4,6-dimethyl, carbamate at C3 |
| tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate | C19H30N2O2 | 318.5 | Benzyl at N1, 2,3-dimethyl, carbamate at C4 |
The synthesis of piperidine derivatives dates to the early 20th century, with advancements accelerating in the 1980s due to their prominence in alkaloid and pharmaceutical research. The introduction of the tert-butoxycarbonyl (Boc) group as a protective strategy for amines, pioneered by Louis Carpino in the 1960s, revolutionized the synthesis of nitrogen-containing heterocycles. For tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate, key synthetic challenges include regioselective methylation and carbamate installation.
A patent by CN103204801A outlines a generalized route for N-Boc-piperidone synthesis, involving:
While this method targets a different positional isomer, it demonstrates the utility of palladium-catalyzed hydrogenation and oxidative steps in piperidine functionalization. Adapting this approach to the 2,3-dimethyl variant would require methyl group introduction prior to or during ring formation, potentially via alkylation of a pyridine precursor.
Piperidine scaffolds are ubiquitous in drug discovery, constituting core structures in analgesics, antipsychotics, and antiviral agents. The substitution pattern of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate places it within a subset of derivatives optimized for:
Comparative studies of piperidine carbamates reveal that substituent positioning profoundly affects biological activity. For example, 4,6-dimethyl analogs exhibit distinct receptor-binding profiles compared to 2,3-dimethyl variants due to differences in ring puckering and steric hindrance. This compound’s unique substitution pattern positions it as a scaffold for probing structure-activity relationships in neurotransmitter receptor modulation.
The molecular architecture of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate represents a complex heterocyclic system that incorporates multiple structural elements contributing to its unique stereochemical properties . This compound features a molecular formula of C19H30N2O2 with a molecular weight of approximately 318.5 grams per mole [2]. The structural framework consists of a central piperidine ring bearing two methyl substituents at positions 2 and 3, a benzyl group attached to the nitrogen atom, and a tert-butyl carbamate functionality at position 4 .
The piperidine ring system in tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate exhibits characteristic six-membered ring conformational behavior with a strong preference for chair conformations [3] [4]. Research demonstrates that piperidine adopts chair conformations with interconversion between equatorial and axial nitrogen orientations, where the chair form represents the global minimum energy state [3] [4].
The conformational preferences of the piperidine core are significantly influenced by the 2,3-dimethyl substitution pattern [5] [6]. Studies on 2,3-dimethylpiperidine derivatives reveal that these vicinal methyl groups create distinct conformational behaviors depending on their stereochemical arrangement [5]. The trans-2,3-dimethyl configuration typically favors a diequatorial arrangement in the chair conformation, while the cis-2,3-dimethyl isomer exhibits more complex conformational equilibria [6].
Computational analyses using density functional theory methods have established that the chair conformation energy difference between equatorial and axial nitrogen orientations in piperidine is approximately 231 ± 4 cm⁻¹ [3] [4]. The presence of the benzyl substituent at nitrogen further stabilizes the axial nitrogen orientation due to reduced 1,3-synaxial interactions compared to smaller substituents [7].
Table 1: Conformational Energy Parameters for Piperidine Systems
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Chair-Eq to Chair-Ax Energy Difference | 231 ± 4 cm⁻¹ | VUV-MATI Spectroscopy | [3] [4] |
| Adiabatic Ionization Energy (Chair-Eq) | 64,704 ± 4 cm⁻¹ | VUV-MATI Spectroscopy | [3] [4] |
| Adiabatic Ionization Energy (Chair-Ax) | 64,473 ± 4 cm⁻¹ | VUV-MATI Spectroscopy | [3] [4] |
| Boat Conformation Stability | Higher Energy | DFT Calculations | [8] |
The 2,3-dimethyl substitution introduces additional conformational complexity through the generation of multiple stereoisomeric forms [5]. Nuclear magnetic resonance studies demonstrate that trans-2,3-dimethylpiperidine derivatives exhibit distinct coupling patterns with J values ranging from 6.6-7.2 Hz and 3.6-5.3 Hz for different dihedral relationships [8]. These coupling constants indicate rapid equilibration between conformational states rather than existence in a single rigid conformation [8].
The electronic environment of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate is significantly modulated by both the benzyl and carbamate functional groups through distinct electronic mechanisms [9] [10]. The benzyl substituent acts as an electron-donating group through resonance stabilization, while the carbamate functionality exhibits electron-withdrawing characteristics [11] [12].
Benzyl groups demonstrate moderate electron-donating properties through extended π-conjugation with the aromatic system [11]. This electronic donation stabilizes adjacent carbocationic centers and influences the overall electron density distribution within the piperidine ring [11]. Computational studies indicate that benzyl carbocations possess intermediate stability between secondary and tertiary carbocations due to resonance delocalization [11].
The tert-butyl carbamate group exhibits complex electronic effects arising from the interplay between resonance and inductive contributions [9] [10]. Research demonstrates that carbamates display ester-like rather than amide-like electronic characteristics, with comparable carbon-oxygen bond lengths in crystalline structures [9]. The carbamate carbonyl group shows stretching frequencies around 1697 ± 8 cm⁻¹ for secondary carbamates and 1679 ± 3 cm⁻¹ for tertiary carbamates, indicating significant electronic resonance along the nitrogen-carbonyl framework [9].
Table 2: Electronic Properties of Functional Groups
| Functional Group | Electronic Effect | IR Frequency (cm⁻¹) | Bond Length (Å) | Reference |
|---|---|---|---|---|
| Benzyl | Electron Donating | - | - | [11] |
| tert-Butyl Carbamate | Electron Withdrawing | 1679 ± 3 | 1.23 ± 0.02 | [9] |
| Secondary Carbamate | Electron Withdrawing | 1697 ± 8 | 1.21 ± 0.01 | [9] |
| Acetate Ester | Electron Withdrawing | 1740.5 ± 7.5 | 1.20 ± 0.02 | [9] |
The protonation behavior of tert-butyl carbamates shows preferential protonation at the carbonyl oxygen in gas-phase conditions, while solution-phase protonation favors the carbamate nitrogen atom [10]. This differential protonation behavior reflects the complex electronic environment created by the extended π-electron delocalization throughout the carbamate system [10].
Nuclear magnetic resonance studies reveal that carbamate systems exhibit charge-to-acceptor electronic interactions between the carbonyl oxygen and adjacent carbon centers [9]. These interactions manifest as systematic chemical shift patterns, with upfield shifts observed for carbon signals adjacent to the carbamate functionality [9]. The magnitude of these shifts correlates with the degree of electronic charge donation from the carbonyl oxygen to hyperconjugative acceptor orbitals [9].
The 2,3-dimethyl substitution pattern in tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate generates significant steric interactions that profoundly influence the molecular conformation and reactivity [5] [6]. These vicinal methyl groups create distinctive gauche interactions that vary substantially between cis and trans stereochemical arrangements [5] [13].
In the cis-2,3-dimethyl configuration, one methyl group necessarily adopts an axial position while the other occupies an equatorial position, creating asymmetric steric environments [6]. This arrangement leads to differential conformational energies, with the axial methyl group experiencing pronounced 1,3-diaxial interactions with other ring substituents [13]. Studies demonstrate that cis-2,3-dimethylpiperidine derivatives exhibit energy differences of approximately 3.7 kcal/mol between diastereomeric transition states due to these unfavorable gauche interactions [6].
The trans-2,3-dimethyl configuration permits both methyl groups to adopt equatorial positions in the preferred chair conformation, significantly reducing steric strain [6]. However, when conformational constraints force one methyl group into an axial orientation, substantial energy penalties arise from 1,3-diaxial methyl-hydrogen interactions [13]. Research indicates that these diaxial interactions contribute approximately 3.6-4.7 kcal/mol to the conformational energy difference [13].
Table 3: Steric Interaction Energies in 2,3-Dimethyl Systems
| Interaction Type | Energy Contribution (kcal/mol) | Configuration | Reference |
|---|---|---|---|
| cis-2,3-Dimethyl Gauche | 3.7 | Axial-Equatorial | [6] |
| 1,3-Diaxial CH₃/CH₃ | 3.6-4.7 | Diaxial | [13] |
| trans-2,3-Dimethyl | Minimal | Diequatorial | [6] |
| Gauche CH₃/CH₃ Avoidance | Variable | Conformer Dependent | [5] |
The steric effects of the 2,3-dimethyl configuration extend beyond simple conformational preferences to influence chemical reactivity patterns [6]. Kinetic resolution studies demonstrate that 2,3-disubstituted piperidines exhibit markedly different selectivities depending on their stereochemical configuration, with cis isomers showing selectivity factors of 19-24 compared to lower values for trans isomers [6].
Nuclear magnetic resonance analyses reveal characteristic coupling patterns that reflect the conformational behavior of 2,3-dimethyl systems [14]. The cis-2,3-dimethylpiperidine shows distinctive multiplicities with coupling constants of 6.8 Hz and 7.1 Hz for the methyl groups, while trans-2,3-dimethylpiperidine exhibits different coupling patterns reflecting its conformational preferences [14].
The influence of the 2,3-dimethyl substitution on molecular recognition and binding properties represents a critical aspect of steric interactions [6]. Computational modeling indicates that the spatial arrangement of these methyl groups creates distinct molecular surfaces that affect intermolecular interactions and binding affinity with target molecules [6]. The ability to control these steric interactions through stereochemical manipulation provides opportunities for fine-tuning molecular properties and biological activity [6].
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate is obtained by installing a tert-butoxycarbonyl (Boc) group on the secondary amine of the 1-benzyl-2,3-dimethylpiperidin-4-yl scaffold. Boc protection proceeds through nucleophilic attack of the piperidine nitrogen on one carbonyl of di-tert-butyl dicarbonate, followed by t-butoxide elimination to give the carbamate and carbon dioxide [1].
Classical conditions rely on organic bases (triethylamine or di-isopropylethylamine) in aprotic solvents at ambient temperature. Representative results for piperidine substrates—including the target compound—are summarised below.
| Entry | Substrate protected | Base (equiv.) | Solvent | Temp./time | Isolated yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-Benzyl-2,3-dimethyl-4-aminopiperidine → title carbamate | Triethylamine (2.0) | THF | 25 °C, 48 h | 99% [2] | 16 |
| 2 | 4-Hydroxymethylpiperidine | 4-Dimethylaminopyridine (0.1) | THF | 25 °C, 8 h | 85% [3] | 27 |
| 3 | Pyridin-2-yl thiourea (gel-phase Boc) | Sodium iodide (1.0) + 4-Dimethylaminopyridine (2.0) | THF | 25 °C, 10 s | 98% [4] | 33 |
| 4 | Generic primary amines (water/THF biphasic) | Sodium bicarbonate (1.5) | H₂O / THF | 25 °C, 1 h | 90–95% [5] | 28 |
Key observations:
Recent C–H activation platforms allow direct modification of Boc-protected piperidines, bypassing pre-functionalised electrophiles.
| Strategy | Catalyst/ligand | Site addressed | Selected outcome (yield) | Reference |
|---|---|---|---|---|
| C4 arylation of N-Cbz piperidines | Palladium(II) acetate + AcOD | C4 (β to N) | 75% arylated product; high regio-selectivity [6] | 40 |
| C5 arylation of 1-Boc-3-(picolinoylamino)piperidine | Palladium(II) with 2,6-dimethylbenzoic acid additive | C5 | 72%, cis-stereospecific [7] | 46 |
| Remote C3 alkenylation of pyridines (followed by hydrogenation → piperidines) | Nickel(0) + bifunctional N-heterocyclic carbene | C3 (pyridine stage) | 65% alkenylated intermediate; overrides C2/C4 bias [8] | 41 |
| Ni-catalysed esterification after Boc activation of picolinamide DGs | Nickel(0)/COD | Cleavage of directing group | 80–92% liberated N-Boc amines; recycling of DG [9] | 9 |
These methodologies enable late-stage diversification of the dimethyl-substituted piperidine core without removing the Boc group, providing streamlined access to analogues of the title compound.
Introducing stereochemistry at C-2, C-3 and C-4 is crucial because diastereomeric piperidines often display markedly different bioactivity. Contemporary catalytic platforms deliver high enantio- and diastereo-control, furnishing chiral precursors that can be Boc-protected in a final step to afford the target carbamate.
| Entry | Method | Catalyst system | Piperidine stereochemistry | ee / dr | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | [4 + 2] annulation of imines with allenes | C₂-symmetric chiral phosphepine | 2,3-Dimethyl piperidines | 90–96% ee | 78–86% [10] | 5 |
| 2 | Asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts | Iridium/SegPhos | Two contiguous centres (3R,4R) | up to 98% ee, 97:3 dr | 92–95% [11] | 44 |
| 3 | Chemo-enzymatic dearomatisation of activated pyridines | Amine oxidase / ene-imine reductase cascade | 3,4-Substituted piperidines | >99% ee | 82–90% [12] | 10 |
| 4 | Copper-catalysed δ-C-H radical cyanation of acyclic amines | Chiral Cu-BOX complex | δ-Amino nitriles → piperidines | 94–98% ee | 70–83% [13] | 45 |
| 5 | Kinetic resolution of rac-N-Boc-2-arylpiperidines | n-BuLi / (–)-sparteine | Recovery of (S)-isomer | 97:3 er | 39–48% recovered [14] | 21 |
These routes collectively enable gram-scale access to enantioenriched 2,3-dimethylpiperidine scaffolds that, after N-benzylation and Boc protection, converge on tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate.
Optimising reaction media and thermal parameters is essential both for installing and removing the Boc group.
| Experiment | Substrate | Solvent | Temperature / residence | Deprotection conversion | Reference |
|---|---|---|---|---|---|
| Thermal flow deprotection of N-Boc phenethylamine | Alkyl carbamate | Trifluoroethanol | 120 °C / 20 min | 100% [15] | 20 |
| Same substrate | Methanol | 120 °C / 35 min | 100% [15] | 20 | |
| Same substrate | THF | 200 °C / 30 min | 100% [15] | 20 | |
| Base-promoted deprotection (batch) | Primary t-butyl carbamates | NaO-t-Bu in wet THF | Reflux / 1 h | >95% [16] | 24 |
Complementary solvent screens for Boc installation indicate that biphasic water–THF systems accelerate phase transfer and routinely furnish ≥93% isolated yields at room temperature [5], whereas strictly anhydrous THF affords near-quantitative yields but requires longer reaction times (up to 48 h) [2].
Temperature studies therefore guide process intensification: flow-based thermal cleavage enables telescoped multistep synthesis without chromatographic isolation of the free amine, while mild aqueous-organic Boc installation preserves basic or redox-sensitive functionalities.